molecular formula C25H23N3O3S B11041023 ethyl 4-(2,5-dimethyl-3-{(E)-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoate

ethyl 4-(2,5-dimethyl-3-{(E)-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoate

Cat. No.: B11041023
M. Wt: 445.5 g/mol
InChI Key: RDXBLRRUYBTFEI-PXLXIMEGSA-N
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Description

ETHYL 4-(2,5-DIMETHYL-3-{[(2Z,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,5-DIMETHYL-3-{[(2Z,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. The key steps include the formation of the pyrrole ring, the thiazolidine ring, and the final esterification to form the benzoate ester. Common reagents used in these reactions include aldehydes, amines, and carboxylic acids, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2,5-DIMETHYL-3-{[(2Z,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(2,5-DIMETHYL-3-{[(2Z,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DIMETHYL-3-{[(2Z,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(2,5-DIMETHYL-3-{[(2Z,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE: shares similarities with other compounds containing pyrrole and thiazolidine rings, such as thiazolidinediones and pyrrole-based drugs.

Uniqueness

The uniqueness of ETHYL 4-(2,5-DIMETHYL-3-{[(2Z,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 4-[2,5-dimethyl-3-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H23N3O3S/c1-4-31-24(30)18-10-12-21(13-11-18)28-16(2)14-19(17(28)3)15-22-23(29)27-25(32-22)26-20-8-6-5-7-9-20/h5-15H,4H2,1-3H3,(H,26,27,29)/b22-15+

InChI Key

RDXBLRRUYBTFEI-PXLXIMEGSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=NC4=CC=CC=C4)S3)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3)C

Origin of Product

United States

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